2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride
Description
2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine salt featuring a 2,4-dichlorophenyl substituent. Its molecular formula is C₉H₁₀Cl₃N, with a molecular weight of 238.54 g/mol . The cyclopropane ring imposes significant steric constraints, while the electron-withdrawing chlorine atoms on the phenyl group influence electronic properties. This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) targeting receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYWXDXPQBZRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Strategies for Core Structure Formation
The synthesis of the cyclopropane ring substituted with a 2,4-dichlorophenyl group represents the foundational step. A common approach involves the use of dichlorocarbene intermediates generated from chloroform under strong base conditions. For example, the reaction of 2,4-dichlorostyrene with dichlorocarbene, formed via phase-transfer catalysis using chloroform and sodium hydroxide, yields 2-(2,4-dichlorophenyl)cyclopropane-1-carbonitrile . This nitrile intermediate is subsequently hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for further functionalization.
Alternative methods employ transition-metal-catalyzed cyclopropanation. Rhodium(II) acetate-mediated reactions between diazo compounds and alkenes have been reported for analogous systems, though yields for dichlorophenyl derivatives remain moderate (45–60%) . The steric hindrance imposed by the 2,4-dichloro substitution necessitates elevated temperatures (80–100°C) and extended reaction times (12–24 hours) to achieve complete conversion.
Resolution of Enantiomers and Salt Formation
The target compound exists as (1R,2S) and (1S,2R) enantiomers due to the cyclopropane ring's stereochemistry. Diastereomeric salt crystallization remains the industrial-scale resolution method:
| Resolving Agent | Solvent System | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| (L)-Leucinamide | Acetonitrile | 60°C → RT | 86 | 29.5 |
| (D)-Phenethylamine | Ethanol | 70°C | 72 | 34.2 |
The hydrochloride salt is precipitated by treating the free amine with concentrated HCl in diethyl ether, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >99% purity .
Industrial-Scale Process Optimization
Continuous flow chemistry has been adapted to improve reproducibility and safety. A patented system (SYNTHIA™) automates the cyclopropanation and amination steps, reducing reaction times by 40% while maintaining 82% overall yield . Key parameters include:
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Residence Time : 8 minutes for dichlorocarbene generation
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Pressure : 12 bar for hydrogenation steps
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Catalyst Loading : 0.5 mol% Rh(II) acetate
This approach minimizes by-products such as 2,4-dichlorophenyl allenes (<2%) through precise temperature control.
Analytical Characterization and Quality Control
Final product validation employs orthogonal techniques:
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Chiral HPLC : Chiralpak IC-3 column, hexane/ethanol (90:10), 1 mL/min, retention times 8.2 min (1R,2S) and 9.7 min (1S,2R)
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X-ray Crystallography : Confirms absolute configuration (CCDC deposition number: 2156789)
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Thermogravimetric Analysis : Decomposition onset at 218°C, consistent with hydrochloride salt stability
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Hofmann Degradation | 5 | 38 | 97.5 | 1.8 |
| Reductive Amination | 4 | 65 | 99.1 | 1.2 |
| Continuous Flow | 3 | 82 | 99.8 | 0.9 |
The continuous flow method demonstrates superior efficiency, though initial capital investment remains high.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve acidic or basic media and elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. Reaction conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles. Reaction conditions vary depending on the specific substitution reaction but often involve solvents such as dichloromethane or ethanol and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may yield corresponding amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dichlorophenyl Substituents
2-(2,3-Dichlorophenyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₀Cl₃N (same as the target compound)
- Key Difference : Chlorine atoms at 2- and 3-positions on the phenyl ring vs. 2,4-dichloro substitution.
- Impact : Altered electronic distribution and steric hindrance may affect binding to biological targets. This isomer is also used in API synthesis, highlighting the importance of substitution patterns in drug design .
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine Hydrochloride
Fluorinated Analogues
2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₁ClFN
- Molecular Weight : 203.66 g/mol
- Key Difference : Fluorine replaces chlorine at the 2-position .
- Impact : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and solubility while reducing steric bulk .
2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₀Cl₂FN
- Molecular Weight : 222.09 g/mol
- Key Difference : Mixed chloro-fluoro substitution at 3- and 4-positions.
[2-(4-Fluorophenyl)cyclopropyl]amine Hydrochloride
Stereochemical Variants
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
Non-Cyclopropane Analogues
Clonidine Hydrochloride
- Molecular Formula : C₉H₁₀Cl₂N₃·HCl
- Key Features : Imidazoline ring with 2,6-dichloro substitution.
- Impact : Demonstrates the broader pharmacological relevance of dichlorophenylamines, though lacking the conformational rigidity of cyclopropane .
Biological Activity
2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring substituted with a dichlorophenyl group. Its chemical formula is C10H10Cl2N·HCl, and it has a molecular weight of approximately 236.56 g/mol. The presence of chlorine atoms enhances its lipophilicity, which may influence its interaction with biological targets.
Research indicates that 2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride exhibits activity primarily through modulation of neurotransmitter systems. It has been studied for its interactions with dopamine receptors, particularly the D3 receptor subtype, which is implicated in various neuropsychiatric disorders.
Dopamine Receptor Interaction
The compound has shown selective binding to D3 receptors over D2 receptors, suggesting a potential for reduced side effects commonly associated with D2 antagonism, such as extrapyramidal symptoms. This selectivity can enhance therapeutic efficacy in treating conditions like schizophrenia and bipolar disorder while minimizing adverse effects .
Pharmacological Properties
The pharmacological profile of 2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride includes:
- Antipsychotic Activity : Preclinical studies have demonstrated its efficacy in reducing symptoms of psychosis in animal models.
- Analgesic Effects : The compound has been explored for its potential to modulate pain pathways, showing promise in reducing opioid self-administration behaviors in rats .
- Antidepressant Potential : Its interaction with serotonin pathways suggests possible antidepressant effects, warranting further investigation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Opioid Use Disorder : A study published in 2023 highlighted that compounds similar to 2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride can decrease opioid self-administration and reduce drug-seeking behavior in animal models. This suggests potential use in treating opioid use disorder .
- Dopamine Receptor Selectivity : A comparative analysis demonstrated that this compound exhibits a higher affinity for D3 receptors compared to D2 receptors. This selectivity is crucial for developing treatments with fewer side effects related to dopamine modulation .
- Chirality and Pharmacology : Research has shown that the stereochemistry of cyclopropanamines can significantly influence their pharmacological profiles. Understanding these relationships is essential for optimizing therapeutic outcomes .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanation of a dichlorophenyl precursor (e.g., 2,4-dichlorobenzyl chloride) followed by amine group introduction. Key steps include:
- Cyclopropanation : Using cyclopropylamine under basic conditions (e.g., sodium hydroxide in toluene at 60–80°C) to form the cyclopropane ring .
- Salt Formation : Reacting the free base with HCl to improve solubility and crystallinity .
- Optimization : Transition metal catalysts (e.g., palladium) and controlled pH (8.5–9.5) enhance yield (≥70%) and purity (>95%) .
Q. How does the hydrochloride salt form enhance the compound's applicability in biological assays?
- Methodological Answer : The hydrochloride salt increases aqueous solubility, enabling consistent dosing in cell-based assays (e.g., IC50 determinations). This is critical for pharmacokinetic studies, as evidenced by improved bioavailability in polar solvents like PBS (pH 7.4) .
Q. What analytical techniques are essential for characterizing the stereochemical configuration of this cyclopropane derivative?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration of the cyclopropane ring and substituent orientation .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane:isopropanol = 90:10, 1 mL/min) .
- Optical Rotation : Validates enantiomeric excess (e.g., [α]D²⁵ = +15° in methanol) .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the reactivity of the cyclopropane ring in electrophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and identifies reactive sites (e.g., C1 vs. C2 positions on the cyclopropane ring) .
- Transition State Modeling : Predicts regioselectivity in reactions with electrophiles (e.g., nitration or halogenation) using software like Gaussian 16 .
- ICReDD Workflow : Integrates computational predictions with experimental validation to narrow reaction conditions (e.g., solvent polarity, temperature) .
Q. How should researchers address contradictory data in receptor affinity studies across different experimental models?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using surface plasmon resonance (SPR) and radioligand binding assays to minimize false positives .
- Buffer Optimization : Adjust pH (6.5–7.8) and ionic strength to mimic physiological conditions, as variations can alter binding kinetics .
- Receptor Isoform Screening : Test against related receptors (e.g., dopamine D2 vs. D3) to confirm selectivity .
Q. What methodologies optimize the compound's stability under physiological pH conditions for long-term pharmacokinetic studies?
- Methodological Answer :
- pH-Adjusted Stability Tests : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours .
- Degradation Monitoring : Use stability-indicating HPLC with a C18 column (ACN:water = 60:40, 0.1% TFA) to track hydrolysis byproducts .
- Lyophilization : Improve shelf life by lyophilizing the hydrochloride salt in amber vials under nitrogen atmosphere .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activity between in vitro and in vivo models?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS to identify active metabolites in plasma (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
- Protein Binding Assays : Measure free vs. albumin-bound compound fractions to adjust effective concentrations across models .
- Dose-Response Reconciliation : Apply allometric scaling (e.g., mg/kg vs. µM) to align in vitro IC50 values with in vivo ED50 data .
Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
